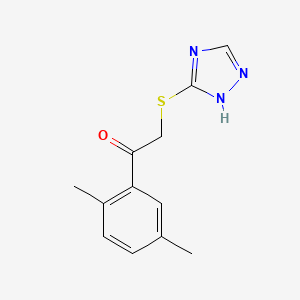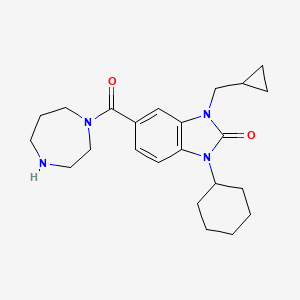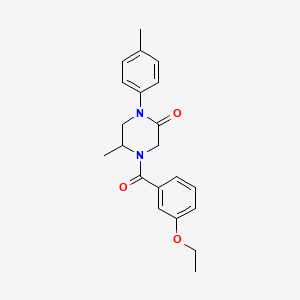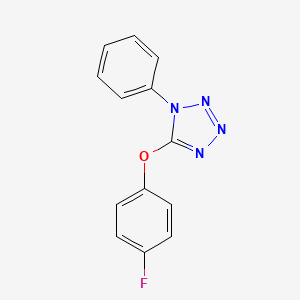![molecular formula C17H23N7O2 B5520053 N,N-dimethyl-6-(4-{[(4-methyl-2-pyrimidinyl)oxy]acetyl}-1-piperazinyl)-3-pyridazinamine](/img/structure/B5520053.png)
N,N-dimethyl-6-(4-{[(4-methyl-2-pyrimidinyl)oxy]acetyl}-1-piperazinyl)-3-pyridazinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis AnalysisThe synthesis of related compounds involves multi-step chemical reactions starting from various precursors like citrazinic acid, 2-chloro-6-ethoxy-4-acetylpyridine, and others to yield pyridines, pyrimidinones, oxazinones, and their derivatives showing antimicrobial activities (Hossan et al., 2012). These syntheses often involve condensation, nucleophilic substitution, and cyclization reactions, indicative of the synthetic routes that could be applied to "N,N-dimethyl-6-(4-{[(4-methyl-2-pyrimidinyl)oxy]acetyl}-1-piperazinyl)-3-pyridazinamine."
Molecular Structure Analysis
Molecular structure analysis of related compounds involves detailed spectroscopic studies including IR, NMR (1H and 13C), and mass spectrometry to characterize the synthesized compounds (Rajkumar, Kamaraj, & Krishnasamy, 2014). These techniques are crucial for confirming the structure of "N,N-dimethyl-6-(4-{[(4-methyl-2-pyrimidinyl)oxy]acetyl}-1-piperazinyl)-3-pyridazinamine" and related compounds, ensuring the correct placement of functional groups and overall molecular architecture.
Chemical Reactions and Properties
The chemical reactions and properties of related compounds are diverse, including their ability to undergo further chemical transformations such as cyclization, nucleophilic substitution reactions, and rearrangements (Sachdeva, Dolzhenko, & Chui, 2012). These properties are indicative of the reactive nature of "N,N-dimethyl-6-(4-{[(4-methyl-2-pyrimidinyl)oxy]acetyl}-1-piperazinyl)-3-pyridazinamine," suggesting potential applications in creating novel compounds with desired biological activities.
Physical Properties Analysis
The physical properties of related compounds, such as solubility, melting points, and crystalline structure, are essential for understanding their behavior in different environments and for pharmaceutical formulations. Although specific data for "N,N-dimethyl-6-(4-{[(4-methyl-2-pyrimidinyl)oxy]acetyl}-1-piperazinyl)-3-pyridazinamine" was not found, studies on similar compounds provide a basis for predicting these properties (Gaby et al., 2003).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and ability to undergo specific reactions, are critical for understanding the compound's potential applications and safety profile. Investigations into related compounds have shown a range of reactivities and stabilities, suggesting similar considerations for "N,N-dimethyl-6-(4-{[(4-methyl-2-pyrimidinyl)oxy]acetyl}-1-piperazinyl)-3-pyridazinamine" (Sako, Yaekura, Oda, & Hirota, 2000).
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Researchers have synthesized a series of compounds, including pyridines, pyrimidinones, and oxazinones, as antimicrobial agents. These compounds were derived using citrazinic acid and exhibited significant antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).
Antiproliferative Activity Against Cancer Cell Lines
A series of new derivatives, including 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, were synthesized and evaluated for their antiproliferative effect. These compounds showed promising activity against human cancer cell lines, indicating their potential as anticancer agents (Mallesha et al., 2012).
Treatment of Age-Related Diseases
Analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide, including compounds with free radical scavenger and chelating groups, have been synthesized and evaluated. These compounds showed protection against cell viability decrease and glutathione level reduction induced by hydrogen peroxide, making them potential candidates for treating age-related diseases such as cataracts, age-related macular degeneration, and Alzheimer's dementia (Jin et al., 2010).
Monoamine Oxidase (MAO) Inhibitory Activity
A new series of 1-(2-pyrimidin-2-yl)piperazine derivatives were synthesized and screened for monoamine oxidase A and B inhibitory activity. Some of these compounds exhibited selective MAO-A inhibitory activity, suggesting their potential use in conditions related to monoamine oxidase activity (Kaya et al., 2017).
Propiedades
IUPAC Name |
1-[4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl]-2-(4-methylpyrimidin-2-yl)oxyethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O2/c1-13-6-7-18-17(19-13)26-12-16(25)24-10-8-23(9-11-24)15-5-4-14(20-21-15)22(2)3/h4-7H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGMMPNFNJOXCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OCC(=O)N2CCN(CC2)C3=NN=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-methylphenyl)-4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5519973.png)

![4-(1-pyrrolidinyl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5519998.png)


![N-1,9-dioxaspiro[5.5]undec-4-yl-2-methyl-1,3-benzothiazole-5-carboxamide](/img/structure/B5520029.png)
![6-(2-chloro-5-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5520034.png)
![1-allyl-5-[4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5520037.png)



![ethyl 4-{[(4-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B5520048.png)

![1-(5-{1-[(2-methoxyphenyl)acetyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5520061.png)